molecular formula C11H13FO3 B1326140 5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene CAS No. 898785-22-3

5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1326140
CAS No.: 898785-22-3
M. Wt: 212.22 g/mol
InChI Key: NYMQBLWQHXZHRK-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene is a benzene derivative featuring three distinct substituents:

  • Fluorine at position 5, contributing electron-withdrawing effects and enhancing metabolic stability.
  • Methoxy group at position 2, offering steric bulk and moderate electron-donating properties.
  • 1,3-Dioxolan-2-ylmethyl group, a cyclic ketal that improves solubility and influences molecular packing through hydrogen bonding .

Properties

IUPAC Name

2-[(5-fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-13-10-3-2-9(12)6-8(10)7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMQBLWQHXZHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645890
Record name 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-22-3
Record name 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 5-fluoro-2-methoxybenzyl alcohol with 1,2-dioxolane in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.

    Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvent: Solvents like dichloromethane or toluene are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Halogen and Functional Group Variations

Compound Name Core Structure Substituents Key Properties
5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene Benzene 5-F, 2-OCH3, 1,3-dioxolan-2-ylmethyl Enhanced solubility (dioxolane), metabolic stability (F), moderate reactivity
1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene Benzene 5-Br, 2-OCH3, 1,3-dioxolan-2-yl Higher steric hindrance (Br), reduced metabolic stability vs. F analog
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate Benzene 3-F, 4-OCH3, 4-oxobutanoate ester Polar ester group increases hydrophilicity; ketone enhances reactivity

Key Insights :

  • Fluorine’s electronegativity stabilizes the benzene ring’s electron density, while bromine introduces steric challenges .
  • The dioxolane group improves solubility compared to non-cyclic ethers, as seen in crystal packing interactions .

Core Structure Variations: Benzene vs. Heterocycles

Compound Name Core Structure Substituents Applications
Doxofylline Purine 1,3-Dimethyl, 7-(1,3-dioxolan-2-ylmethyl) Bronchodilator (phosphodiesterase inhibitor)
2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene Thiophene 2,4-diF benzoyl, 5-dioxolane Materials science (electron-rich thiophene core for conductive polymers)

Key Insights :

  • Benzene derivatives (e.g., 5-Fluoro-2-methoxy) are more electron-deficient than thiophene analogs, affecting their suitability in electronic materials .
  • Doxofylline’s purine core enables biological activity, whereas benzene derivatives may prioritize synthetic versatility .

Functional Group Impact on Physicochemical Properties

Compound Name Functional Group Solubility Stability
This compound Dioxolane, F, OCH3 Moderate (polar) High (F, dioxolane)
5-Methoxy-2-(dioxoborolan-2-yl)-1H-indole Boronate ester, OCH3 Low (non-polar) Moderate (boronate hydrolysis)
(1,3-Dioxolan-2-ylmethyl)cyclohexane Dioxolane, cyclohexane Low High

Key Insights :

  • Boronate esters introduce hydrolytic instability compared to dioxolanes .

Biological Activity

5-Fluoro-2-methoxy (1,3-dioxolan-2-ylmethyl)benzene is an organic compound characterized by a unique dioxolane ring structure combined with a fluorinated aromatic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name: 2-[(5-fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane
  • CAS Number: 898785-22-3
  • Molecular Formula: C11H13FO3
  • Molecular Weight: 212.22 g/mol

The compound features a dioxolane ring that enhances its chemical reactivity and potential biological interactions. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in enzyme activity or receptor binding, resulting in various physiological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related fluorinated compounds can inhibit the proliferation of cancer cells, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism often involves the intracellular release of active metabolites that interfere with nucleic acid synthesis.

Antimicrobial Properties

In addition to anticancer effects, preliminary studies suggest potential antimicrobial activity. The compound's structural features may enhance its ability to penetrate bacterial membranes or inhibit key metabolic pathways in pathogens.

Synthesis and Evaluation of Biological Activity

A notable study synthesized several analogues of fluorinated compounds, including this compound, and evaluated their biological activity against various cancer cell lines. The findings indicated that these compounds exhibited potent growth inhibition, suggesting their potential as therapeutic agents .

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Reference
This compoundAnticancer (L1210 cells)<10
Related Fluorinated Compound AAnticancer (various cell lines)<15
Related Fluorinated Compound BAntimicrobial-

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